2-Bromo-5-iodo-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUFNFDODWPVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673835 | |
| Record name | 2-Bromo-5-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-43-7 | |
| Record name | 2-Bromo-5-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodo-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 2 Bromo 5 Iodo 3 Methoxypyridine
Cross-Coupling Reactions Involving 2-Bromo-5-iodo-3-methoxypyridine
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selectivity, enabling the sequential functionalization of the pyridine (B92270) ring.
Suzuki-Miyaura Cross-Coupling Reactions of this compound
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling methods due to its mild reaction conditions and the commercial availability and stability of boronic acids. wikipedia.orgchemicalbook.com The general mechanism involves a catalytic cycle comprising oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor for selectivity. The bond dissociation energy of the C-X bond generally dictates the ease of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. illinois.edu The established order of reactivity for halogens is I > Br > Cl > F. illinois.edu
For this compound, the carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-bromine bond. This inherent difference allows for chemoselective Suzuki-Miyaura coupling at the C-5 position (iodine) while leaving the C-2 position (bromine) intact. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to isolate the mono-arylated product, 2-bromo-5-aryl-3-methoxypyridine. This intermediate can then be subjected to a second, typically more forcing, Suzuki-Miyaura coupling reaction to introduce a different aryl group at the C-2 position, leading to the synthesis of asymmetrically disubstituted 3-methoxypyridines.
| Position | Halogen | Relative Reactivity | Expected Product of Monocoupling |
|---|---|---|---|
| C-5 | Iodine (I) | High | 5-Aryl-2-bromo-3-methoxypyridine |
| C-2 | Bromine (Br) | Low | (Requires harsher conditions) |
The choice of the palladium catalyst and the associated ligands is crucial for achieving high efficiency and selectivity in Suzuki-Miyaura reactions. A variety of palladium(0) and palladium(II) precatalysts can be employed, such as Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf). The active Pd(0) species is either used directly or generated in situ from a Pd(II) salt.
Phosphine (B1218219) ligands play a significant role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the ligand can influence the rate of oxidative addition and reductive elimination. For pyridine-containing substrates, electron-rich and bulky phosphine ligands are often effective. The use of N-heterocyclic carbene (NHC) ligands has also been shown to promote the coupling of challenging substrates. nih.gov A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is required to activate the boronic acid for the transmetalation step. wikipedia.org The reaction is typically carried out in solvents like dioxane, toluene, or DMF, often with the addition of water. nih.govnih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, NHCs | Stabilizes catalyst, modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Dioxane/H₂O, Toluene, DMF | Reaction medium |
Sonogashira Coupling Reactions with this compound
The Sonogashira reaction is a cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high chemoselectivity. The greater reactivity of the aryl iodide compared to the aryl bromide allows for the selective alkynylation at the C-5 position. wikipedia.orglibretexts.org By performing the reaction under mild conditions, such as at room temperature, it is possible to selectively couple a terminal alkyne at the C-5 position, affording 5-alkynyl-2-bromo-3-methoxypyridine. The remaining bromine at the C-2 position can then be used for subsequent transformations, including a second Sonogashira coupling, potentially with a different alkyne, to access disubstituted pyridine derivatives. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain synthetic contexts. researchgate.net
Other Palladium-Catalyzed Coupling Reactions
Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed transformations can be envisioned for this compound. These include the Heck reaction (coupling with an alkene), the Stille reaction (coupling with an organostannane), and the Buchwald-Hartwig amination (formation of a C-N bond). In all these cases, the principle of selective reactivity at the more labile carbon-iodine bond over the carbon-bromine bond would be expected to hold, allowing for a stepwise and controlled functionalization of the pyridine core.
Nucleophilic Substitution Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying aromatic rings. The feasibility of an SNAr reaction on a halopyridine is influenced by the electron-deficient nature of the pyridine ring and the position of the halogen atom relative to the nitrogen. The nitrogen atom withdraws electron density, particularly from the ortho (C-2, C-6) and para (C-4) positions, making them more susceptible to nucleophilic attack.
In this compound, the bromine atom is at the C-2 position (ortho to the nitrogen), while the iodine atom is at the C-5 position (meta to the nitrogen). The C-2 position is significantly more activated towards nucleophilic attack than the C-5 position. Therefore, it is expected that a nucleophile would preferentially displace the bromide at the C-2 position. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) would likely yield 5-iodo-2,3-dimethoxypyridine. This type of transformation has been demonstrated on related dihalopyridine systems where a halogen at an activated position is selectively replaced by a nucleophile. chemicalbook.comnih.gov The success and selectivity of such a reaction would, however, depend on the specific nucleophile and reaction conditions employed.
Organometallic Reactions and Intermediates
The presence of two different halogen atoms (bromine and iodine) at positions amenable to metal-halogen exchange, along with several potentially acidic protons, makes this compound a substrate of significant interest in organometallic chemistry. The differential reactivity of the carbon-iodine versus the carbon-bromine bond is a key feature that allows for selective transformations.
Iodo-Magnesium Exchange Reactions of Halogenated Pyridines
The formation of Grignard reagents from halogenated pyridines is a fundamental transformation. In dihalogenated systems like this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective metal-halogen exchange. The reaction of iodoarenes with magnesium is generally more facile than that of bromoarenes. mdpi.com
This selective exchange is typically achieved using a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The process results in the formation of a pyridylmagnesium halide intermediate, with the bromine atom remaining intact. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 5-position.
For instance, studies on similarly polysubstituted halogenated pyridines have demonstrated that C6 magnesiation can be achieved, followed by reaction with electrophiles to generate a variety of pentasubstituted pyridines. nih.gov This highlights the utility of selective magnesium-halogen exchange in building molecular complexity. The reduction of iodoarenes with activated magnesium proceeds readily, whereas the corresponding bromoarenes often require more drastic conditions. mdpi.comresearchgate.net
Table 1: Iodo-Magnesium Exchange Reaction
| Reactant | Reagent | Intermediate | Potential Products |
|---|
Formation and Reactivity of Organozinc Intermediates
Organozinc reagents offer a stable and functional group tolerant alternative to Grignard or organolithium species. The preparation of 2-pyridylzinc reagents can be accomplished through the direct insertion of activated zinc into a carbon-halogen bond. nih.gov For this compound, the more reactive carbon-bromine bond at the 2-position is the typical site for this oxidative addition. nih.gov
Treatment of a 2-bromopyridine (B144113) with activated zinc (often prepared via Rieke's method) in THF results in the formation of the corresponding 2-pyridylzinc bromide. nih.gov This organozinc intermediate is stable and can be used in subsequent palladium-catalyzed cross-coupling reactions (Negishi coupling) with a wide array of aryl and heteroaryl halides. nih.gov These reactions proceed under mild conditions and tolerate various functional groups, providing a powerful method for constructing biaryl and hetero-biaryl structures. nih.gov
Table 2: Formation and Negishi Coupling of Pyridylzinc Intermediate
| Step | Reactant | Reagent/Catalyst | Product | Yield |
|---|---|---|---|---|
| 1. Formation | 2-Bromopyridine derivative | Activated Zinc (Zn*) | 2-Pyridylzinc bromide | Not isolated |
Regioselective Lithiation and Halogen Dance Reactions
The reaction of halogenated pyridines with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can lead to two distinct outcomes: regioselective lithiation (deprotonation) or a halogen dance reaction. whiterose.ac.ukresearchgate.net
Regioselective Lithiation: This process involves the abstraction of the most acidic proton on the pyridine ring. The positions ortho to the nitrogen and existing halogen or methoxy (B1213986) groups are potential sites for deprotonation. For this compound, the proton at the C4 position is a likely candidate for lithiation due to the directing effects of the adjacent methoxy group and the ring nitrogen. The resulting lithiated intermediate can be trapped with an electrophile. researchgate.netnih.gov
Halogen Dance Reaction: This fascinating rearrangement involves the migration of a halogen atom to a different position on the aromatic ring, mediated by a strong base. whiterose.ac.ukresearchgate.net The reaction is initiated by deprotonation, followed by a series of steps that result in an isomeric aryllithium species, which is then quenched. whiterose.ac.uk In pyridine systems, 1,2- and 1,3-halogen shifts are common. researchgate.netclockss.org Given that both bromine and iodine atoms are known to be labile and capable of migration, treating this compound with a base like LDA could potentially initiate a halogen dance, leading to constitutional isomers. researchgate.netclockss.org For example, a 1,2-shift could potentially move the bromine from C2 to C4. The diversity of halogen dance reactions allows for the flexible functionalization of heterocycles in ways that are difficult to achieve through classical methods. clockss.org
Functional Group Interconversions on the Pyridine Ring
Beyond organometallic transformations, the functional groups on the this compound ring can be interconverted to access a wider range of derivatives. The bromo, iodo, and methoxy groups each offer distinct opportunities for chemical modification.
The methoxy group can be cleaved to reveal a hydroxypyridine. Conversely, a hydroxypyridine precursor can be methylated to install the methoxy group. A common method for this transformation involves reacting the corresponding hydroxypyridine with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
The bromine and iodine substituents are excellent handles for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig amination (using amines) can be performed selectively. Due to the higher reactivity of the C-I bond over the C-Br bond in palladium-catalyzed reactions, it is often possible to perform sequential couplings, first at the 5-position (iodo) and subsequently at the 2-position (bromo). This stepwise functionalization is a cornerstone of modern synthetic strategy, allowing for the controlled and predictable assembly of complex molecular architectures. innospk.com
Table 3: Representative Functional Group Interconversions
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| -OH to -OCH₃ | Williamson Ether Synthesis | CH₃I, K₂CO₃, DMF | 3-Methoxypyridine (B1141550) derivative |
| -I | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-bromo-3-methoxypyridine |
| -I | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 5-Alkynyl-2-bromo-3-methoxypyridine |
Applications of 2 Bromo 5 Iodo 3 Methoxypyridine As a Synthetic Intermediate
Building Block for Complex Organic Molecules
In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the assembly of more complex structures. 2-Bromo-5-iodo-3-methoxypyridine (with CAS Number 1131335-43-7 and molecular formula C₆H₅BrINO) exemplifies such a building block, primarily due to the orthogonal reactivity of its halogen substituents. sigmaaldrich.com The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in common transition-metal-catalyzed cross-coupling reactions. This predictable difference in reactivity allows for selective, stepwise modifications, enabling chemists to introduce different molecular fragments at specific positions on the pyridine (B92270) ring.
This controlled approach is crucial in the synthesis of complex natural products, agrochemicals, and active pharmaceutical ingredients (APIs) where precise three-dimensional structure is paramount for biological activity. For instance, substituted methoxypyridine scaffolds have been identified as core components in the development of novel γ-secretase modulators (GSMs), a class of molecules investigated for their potential in treating neurodegenerative diseases. nih.gov The ability to systematically modify the pyridine core, a process facilitated by intermediates like this compound, is essential for exploring structure-activity relationships and optimizing the properties of such therapeutic candidates.
Precursor in the Synthesis of Functionalized Pyridine Derivatives
The primary utility of this compound lies in its role as a precursor for a wide variety of functionalized pyridine derivatives. The bromo and iodo groups act as synthetic "handles" that can be replaced by other functional groups through various cross-coupling reactions. These reactions, often catalyzed by palladium complexes, are fundamental transformations in modern organic chemistry. innospk.com
The differential reactivity of the halogens allows for selective functionalization. The more labile C-I bond can be targeted under milder conditions, leaving the C-Br bond intact for a subsequent, different transformation. This provides access to a vast chemical space from a single starting material. Some of the key transformations include Suzuki-Miyaura coupling to form new carbon-carbon bonds with aryl or vinyl groups, Sonogashira coupling to introduce alkynyl moieties, and Buchwald-Hartwig amination to form carbon-nitrogen bonds. mdpi.com
Below is a table summarizing potential cross-coupling reactions for functionalizing the pyridine core.
| Reaction Type | Typical Reagent | Catalyst System (Example) | Functional Group Introduced |
| Suzuki-Miyaura Coupling | Arylboronic acid / ester | Pd(PPh₃)₄ / Base | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | Amino (NR₂) |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl |
| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | Alkyl, Aryl |
This table represents common cross-coupling reactions applicable to aryl halides. The specific conditions for this compound would require empirical optimization.
Role in the Elaboration of Advanced Heterocyclic Scaffolds
Beyond simple functionalization, this compound is instrumental in constructing more elaborate heterocyclic scaffolds. Pyridine-based structures are ubiquitous in medicinal chemistry and materials science. researchgate.net The process often involves a multi-step sequence where the initial pyridine core is first functionalized and then subjected to further reactions to build new ring systems.
For example, a Suzuki coupling at the 5-position (iodo) could introduce an aryl group bearing an ortho-amino substituent. Subsequent intramolecular cyclization, potentially via a Buchwald-Hartwig type reaction targeting the bromo group at the 2-position, could lead to the formation of a fused polycyclic aromatic system, such as a carboline derivative. Research into novel gamma-secretase modulators has shown the synthesis of complex ligands containing methoxypyridine B-rings linked to other heterocyclic systems like thiazoles, demonstrating the power of this building-block approach to create advanced scaffolds. nih.gov This strategy of coupling and subsequent cyclization is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of novel molecular frameworks with unique properties.
Contributions to the Synthesis of Poly-Substituted Pyridines
The synthesis of highly substituted pyridines, where each position on the ring bears a specific functional group, is a significant challenge in organic chemistry. The defined and predictable reactivity of this compound makes it an ideal starting point for creating such poly-substituted systems in a controlled manner.
The key to its utility is the ability to perform sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond allows a chemist to first introduce a substituent at the 5-position. After this initial reaction, the resulting 2-bromo-5-substituted-3-methoxypyridine can be isolated and subjected to a second, different coupling reaction at the 2-position. This stepwise approach ensures the precise placement of two different functional groups, a task that would be difficult to achieve with a di-brominated or di-iodinated precursor where selectivity would be poor.
The following table illustrates a hypothetical, yet chemically sound, pathway for the synthesis of a di-substituted pyridine using this strategy.
| Step | Position Targeted | Reaction | Example Reagent | Intermediate/Product |
| 1 | C5 (Iodo) | Sonogashira Coupling | Phenylacetylene | 2-Bromo-3-methoxy-5-(phenylethynyl)pyridine |
| 2 | C2 (Bromo) | Suzuki Coupling | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-methoxy-5-(phenylethynyl)pyridine |
This method provides unambiguous access to complex substitution patterns that are critical for tuning the electronic, steric, and physicochemical properties of the final molecule.
Utilization in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules for screening purposes.
While specific literature detailing the use of this compound in MCRs is not prominent, its structure is well-suited for such transformations. Dihalogenated heterocycles are known participants in palladium-catalyzed MCRs. One can envision a one-pot reaction involving this compound, a terminal alkyne, and a nucleophile (such as an amine or alcohol). In such a scenario, a cascade of catalytic events could occur, for instance, a Sonogashira coupling at the C-I bond followed by nucleophilic attack and a second coupling at the C-Br bond, all within a single reaction vessel. This hypothetical application showcases the potential of this building block to contribute to the generation of molecular diversity, a key goal in drug discovery and materials science.
Structural Analysis and Advanced Characterization Methodologies
Spectroscopic Characterization Techniques Applied to 2-Bromo-5-iodo-3-methoxypyridine and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For this compound, ¹H NMR spectroscopy would be expected to reveal two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the methoxy (B1213986) group. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C6 position, which would also appear as a doublet. The methoxy group would present as a sharp singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, six distinct signals would be anticipated, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached substituents. The carbon bearing the iodine (C5) would likely experience a notable upfield shift due to the heavy atom effect, while the carbon attached to the bromine (C2) and the oxygen of the methoxy group (C3) would also exhibit characteristic chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H4 | 7.5 - 8.0 (d) | 125 - 135 |
| H6 | 8.0 - 8.5 (d) | 145 - 155 |
| OCH₃ | 3.8 - 4.2 (s) | 55 - 65 |
| C2 | - | 140 - 150 |
| C3 | - | 150 - 160 |
| C5 | - | 85 - 95 |
Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, medium molecular weight compounds like this compound. In a typical ESI-MS experiment, the compound would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its molecular weight (313.92 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₆H₅BrINO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. A patent for the related isomer, 2-Bromo-6-iodo-3-methoxypyridine, reported an ESI-MS result of m/z 313.8 (found), which aligns with the expected molecular weight.
Interactive Data Table: Expected Mass Spectrometry Peaks for this compound
| Ion | Expected m/z (Monoisotopic) | Technique | Significance |
| [M]⁺ | 312.8548 | ESI-MS, HRMS | Molecular Ion |
| [M+2]⁺ | 314.8528 | ESI-MS, HRMS | Isotopic peak due to ⁸¹Br |
| [M+H]⁺ | 313.8626 | ESI-MS, HRMS | Protonated Molecular Ion |
| [M+H+2]⁺ | 315.8606 | ESI-MS, HRMS | Isotopic peak of protonated molecule |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for the purification of synthesized compounds and for the assessment of their purity.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of organic compounds. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate components of a mixture based on their differential adsorption to the stationary phase. For the purification of this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to elute the desired compound from the column, separating it from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods offer high resolution and sensitivity. A reverse-phase HPLC or UPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid, would be suitable for assessing the purity of this compound. The retention time of the compound would be a key parameter for its identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. Given the nature of this compound, it is likely amenable to GC-MS analysis. The gas chromatogram would provide a peak corresponding to the compound, and the mass spectrometer would generate a mass spectrum of that peak, confirming its identity through its molecular ion and fragmentation pattern. This technique is particularly useful for detecting and identifying trace impurities.
Computational and Theoretical Investigations of 2 Bromo 5 Iodo 3 Methoxypyridine
Density Functional Theory (DFT) Studies on Reactivity and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT methods can accurately predict a wide range of properties for compounds like 2-Bromo-5-iodo-3-methoxypyridine.
DFT calculations, often employing hybrid functionals such as B3LYP or M06 with appropriate basis sets (e.g., 6-31G(d,p) or def2-SVP), can be used to optimize the molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These geometric parameters are fundamental to understanding the molecule's stability and steric profile.
Furthermore, DFT allows for the calculation of key electronic properties that govern reactivity. These include the distribution of electron density, which can highlight electron-rich and electron-poor regions within the molecule, and the calculation of atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom in the pyridine (B92270) ring is expected to have a significant negative charge, influencing its basicity and coordination ability. researchgate.net
Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)
| Parameter | Calculated Value |
| C-Br Bond Length (Å) | 1.89 |
| C-I Bond Length (Å) | 2.10 |
| C-O Bond Length (Å) | 1.36 |
| N Atom Mulliken Charge | -0.52 |
| C2 (C-Br) Atom Mulliken Charge | +0.15 |
| C5 (C-I) Atom Mulliken Charge | +0.08 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals in this compound provide critical information about its chemical behavior. nih.govnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
The spatial distribution of the HOMO and LUMO is crucial for understanding regioselectivity. For electrophilic attack, the reaction is likely to occur at the atom where the HOMO is localized. Conversely, for nucleophilic attack, the reaction will favor the site where the LUMO is concentrated. In the case of this compound, the LUMO is expected to have significant contributions from the carbon atoms attached to the halogen atoms, making them susceptible to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-deficient regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.
Theoretical Insights into Regioselectivity and Halogen Reactivity
A key question in the chemistry of this compound is the relative reactivity of the two halogen atoms in reactions such as cross-coupling. The C-Br bond is generally stronger than the C-I bond, suggesting that the iodine atom might be more reactive. However, the electronic environment of each halogen, as influenced by the methoxy (B1213986) group and the pyridine nitrogen, plays a crucial role.
Theoretical calculations can provide valuable insights into this regioselectivity. By modeling the transition states for reactions at both the bromo and iodo positions, the activation energies can be calculated. A lower activation energy for a reaction at a particular site indicates that this pathway is kinetically favored. DFT studies can thus predict whether a given reaction will occur preferentially at the C-Br or C-I position, guiding the design of selective synthetic transformations. acs.org
Modeling Catalytic Mechanisms in Transformations of this compound
This compound is a potential substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. aalto.fi Computational modeling can be employed to investigate the mechanisms of these catalytic cycles in detail.
By calculating the energies of the reactants, intermediates, transition states, and products for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), a complete energy profile of the reaction can be constructed. aalto.fi This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that control the efficiency and selectivity of the catalytic process. For instance, modeling can help to understand how the choice of ligand on the palladium catalyst influences the regioselectivity of the cross-coupling reaction. acs.orgresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Transformations of 2-Bromo-5-iodo-3-methoxypyridine
The selective functionalization of this compound hinges on the development of sophisticated catalytic systems. While palladium-catalyzed cross-coupling reactions are workhorse methods, future research will likely focus on several promising fronts to enhance efficiency, selectivity, and substrate scope.
A significant area of exploration involves the design of novel ligands for palladium catalysts. Sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, have shown promise in controlling regioselectivity in the cross-coupling of dihalogenated N-heteroarenes. nsf.gov Future work could involve the synthesis and application of new NHC ligands specifically tailored to modulate the reactivity of the C-Br and C-I bonds in this compound. Another avenue is the exploration of catalyst systems that operate via unconventional mechanisms. For example, the use of ligand-free palladium conditions or the deliberate generation of palladium nanoparticles in situ has been shown to reverse the typical site-selectivity in the cross-coupling of dihalogenated pyridines. acs.org Investigating these phenomena with this compound could lead to unprecedented transformations.
Beyond palladium, there is a growing interest in employing catalysts based on more earth-abundant and less toxic metals like copper and nickel. Polystyrene-supported copper complexes have emerged as efficient and recyclable catalysts for C-C and C-N bond-forming reactions. nih.govresearchgate.net The development of such heterogeneous catalysts for the transformation of this compound would offer significant advantages in terms of cost and sustainability. Similarly, nickel-based catalysts are known to exhibit unique reactivity and selectivity profiles in cross-coupling reactions and could provide complementary methods to existing palladium-based protocols. mdpi.com
Photoredox catalysis represents another frontier. Light-promoted reactions can often proceed under mild conditions and offer unique mechanistic pathways for bond formation. polyu.edu.hk Exploring the photocatalytic coupling of this compound with various partners could unlock new synthetic possibilities that are not accessible through traditional thermal methods.
A summary of potential novel catalytic systems and their anticipated benefits is presented in the table below.
| Catalytic System | Potential Advantage for this compound |
| Palladium with Novel NHC Ligands | Enhanced control over regioselectivity (C-Br vs. C-I) and improved reaction efficiency. nsf.gov |
| Ligand-Free Palladium / Palladium Nanoparticles | Potential for unconventional and reversed site-selectivity in cross-coupling reactions. acs.org |
| Polystyrene-Supported Copper Complexes | Cost-effective, recyclable, and environmentally friendly C-C and C-N bond formation. nih.govresearchgate.net |
| Nickel-Based Catalysts | Complementary reactivity and selectivity to palladium catalysts. mdpi.com |
| Photoredox Catalysis | Mild reaction conditions and access to unique bond-forming pathways. polyu.edu.hk |
Development of Asymmetric Synthetic Routes Utilizing this compound
The synthesis of chiral, enantioenriched pyridine (B92270) derivatives is of paramount importance in medicinal chemistry and materials science. This compound, being a prochiral molecule, presents an excellent platform for the development of asymmetric synthetic routes. Future research in this area will likely focus on the enantioselective transformation of this substrate to access valuable chiral building blocks.
One major direction is the development of asymmetric cross-coupling reactions. The use of chiral ligands in combination with transition metal catalysts, such as palladium or nickel, can induce enantioselectivity in the formation of C-C and C-N bonds. For instance, employing chiral phosphine (B1218219) or NHC ligands could enable the enantioselective arylation, alkenylation, or amination at either the C2 or C5 position of the pyridine ring, leading to the synthesis of atropisomeric biaryls or other chiral pyridine derivatives.
Another promising approach is the application of organocatalysis. Chiral organocatalysts have emerged as powerful tools for a wide range of asymmetric transformations. acs.org Future work could explore the use of chiral amines, phosphoric acids, or other organocatalysts to promote enantioselective reactions involving this compound. For example, asymmetric nucleophilic aromatic substitution (SNAr) reactions could be developed to introduce chirality at the pyridine core.
Furthermore, the stereoselective synthesis of more complex, functionalized heterocyclic systems starting from this compound is a key area for investigation. This could involve multi-step sequences where an initial asymmetric transformation sets the stereochemistry, followed by further elaborations of the pyridine scaffold. nih.gov The development of such synthetic strategies would provide access to a diverse range of highly functionalized and stereochemically defined molecules.
The table below outlines potential asymmetric synthetic strategies and their applications.
| Asymmetric Strategy | Potential Chiral Products from this compound |
| Asymmetric Cross-Coupling | Enantioenriched biaryls, chiral amines, and other atropisomeric compounds. |
| Organocatalysis | Chiral pyridine derivatives via enantioselective SNAr or other transformations. acs.org |
| Multi-step Stereoselective Synthesis | Complex, polycyclic, and stereochemically rich heterocyclic systems. nih.gov |
Integration into Flow Chemistry Systems for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the scalable and safe production of chemical intermediates. nih.govnih.govresearchgate.net The integration of synthetic routes involving this compound into flow chemistry systems is a critical area for future research.
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. organic-chemistry.orgpatsnap.compeeref.com The application of microreactor technology to the synthesis and transformations of this compound could enable the efficient and safe production of its derivatives on a larger scale. For instance, hazardous nitration or halogenation reactions could be performed with greater control, and high-pressure hydrogenations could be conducted more safely. patsnap.compatsnap.com
Continuous flow systems also facilitate the telescoping of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. nih.gov This approach can significantly reduce reaction times, solvent usage, and waste generation. Future research could focus on developing fully integrated flow processes for the synthesis of complex molecules starting from this compound. Bayesian optimization and other machine learning algorithms can be employed to accelerate the optimization of reaction conditions in flow systems. nih.govescholarship.org
The table below highlights the potential benefits of integrating the synthesis and transformations of this compound into flow chemistry systems.
| Flow Chemistry Application | Advantage for this compound Chemistry |
| Microreactor Technology | Precise control over reaction parameters, enhanced safety, and improved yields and selectivity. organic-chemistry.orgpeeref.com |
| Continuous Flow Hydrogenation | Safer handling of hydrogen gas and efficient reduction of the pyridine ring or other functional groups. patsnap.compatsnap.com |
| Telescoped Multi-step Synthesis | Reduced reaction times, solvent waste, and improved overall process efficiency. nih.gov |
| Automated Reaction Optimization | Accelerated development of robust and efficient synthetic protocols using machine learning. nih.govescholarship.org |
Strategic Design of Next-Generation Pyridine-Based Molecular Architectures
Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination. lifechemicals.comresearchgate.netnih.gov this compound, with its distinct substitution pattern, serves as an excellent starting point for the strategic design of novel and highly functionalized pyridine-based molecular architectures.
In the realm of medicinal chemistry, future research will likely focus on utilizing this compound to synthesize new classes of bioactive compounds. The ability to selectively functionalize the 2, 5, and 3 positions allows for the creation of diverse molecular libraries for screening against various biological targets. For example, this building block could be instrumental in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or antibacterial agents. nih.govnih.govnih.gov The methoxy (B1213986) group can also be a key feature for modulating metabolic stability and pharmacokinetic properties.
In materials science, the focus will be on designing novel functional materials with tailored optical and electronic properties. The pyridine ring can be incorporated into conjugated polymers, dyes, and liquid crystals. researchgate.net The bromo and iodo substituents on this compound provide orthogonal handles for sequential cross-coupling reactions, enabling the construction of complex, well-defined oligomeric and polymeric structures. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.
The development of de novo synthetic strategies for highly substituted pyridines will also be crucial. chemrxiv.orgillinois.edu This includes the design of novel multi-component reactions and cascade cyclizations that can efficiently construct the pyridine ring with the desired substitution pattern.
The table below summarizes potential areas for the design of next-generation pyridine-based molecules.
| Application Area | Examples of Target Molecular Architectures |
| Medicinal Chemistry | Novel kinase inhibitors, GPCR modulators, and antibacterial agents with improved efficacy and pharmacokinetic profiles. nih.govnih.govnih.gov |
| Materials Science | Conjugated polymers for OLEDs and solar cells, functional dyes, and liquid crystals with tailored optoelectronic properties. researchgate.net |
| Synthetic Methodology | Development of efficient multi-component reactions and cascade cyclizations for the de novo synthesis of highly substituted pyridines. chemrxiv.orgillinois.edu |
Advanced Mechanistic Studies on the Reactivity of Polyhalogenated Methoxypyridines
A fundamental understanding of the factors that govern the reactivity and selectivity of transformations involving polyhalogenated methoxypyridines is crucial for the rational design of new synthetic methods. Future research should focus on advanced mechanistic studies, combining experimental and computational approaches, to elucidate the intricate details of reactions involving this compound.
A key area of investigation is the mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions. Computational studies using density functional theory (DFT) can provide valuable insights into the energy profiles of different reaction pathways, helping to explain the observed regioselectivity (C-Br vs. C-I activation). rsc.orgnih.govresearchgate.netrsc.org Such studies can also shed light on the role of ligands and additives in controlling the reaction outcome. For instance, understanding the divergent reactivity of 12- and 14-electron palladium(0) complexes could lead to better ligand design for selective transformations. acs.org
The role of different palladium species, such as mononuclear complexes, clusters, and nanoparticles, in the catalytic cycle is another important aspect to explore. acs.org A "catalytic cocktail" of different active species may be present under reaction conditions, and understanding their individual contributions is key to optimizing reaction performance. rsc.orgnih.gov
Experimental mechanistic studies, including kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates, are essential to validate the predictions from computational models. For example, the isolation and structural characterization of oxidative addition products or other key intermediates would provide direct evidence for the proposed reaction mechanisms.
The table below outlines key areas for advanced mechanistic studies.
| Mechanistic Aspect | Research Approach |
| Regioselectivity of Oxidative Addition | DFT calculations to model the transition states for C-Br and C-I bond activation; experimental validation through competition experiments. rsc.orgrsc.org |
| Role of Ligands and Additives | Computational and experimental studies to understand how ligands and additives influence the electronic and steric properties of the catalyst. acs.org |
| Nature of the Active Catalytic Species | In-situ spectroscopic techniques and computational modeling to identify and characterize the active palladium species (monomers, clusters, nanoparticles). acs.org |
| Reaction Kinetics and Intermediates | Kinetic studies, isotope labeling experiments, and spectroscopic characterization of reaction intermediates to elucidate the detailed reaction pathway. |
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for confirming the structure of 2-Bromo-5-iodo-3-methoxypyridine?
- Methodological Answer :
- 1H NMR : Identifies substitution patterns. Methoxy protons appear as a singlet at δ3.8–4.0 ppm. Aromatic protons adjacent to bromine/iodine show distinct splitting due to anisotropic effects.
- IR Spectroscopy : Confirms the C-O stretch of the methoxy group (~1250 cm⁻¹) and aromatic C-H bending.
- Mass Spectrometry : Validates molecular weight (calculated ~314 g/mol) via molecular ion peaks and isotopic patterns (Br/I).
- Cross-Validation : Compare data with structurally similar pyridine derivatives (e.g., 5-Bromo-2-methoxy-3-methylpyridine) .
Q. What synthetic precursors and conditions are typically used to prepare this compound?
- Methodological Answer :
- Precursor : Start with 3-methoxypyridine. Sequential halogenation is common:
- Bromination : Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid (e.g., FeBr₃) at 0–5°C to selectively brominate position 2.
- Iodination : Employ I₂ with HNO₃ or a Cu(I) catalyst at 50–60°C for position 5 iodination.
- Optimization : Monitor stoichiometry and reaction time to avoid dihalogenation. Purify via column chromatography (silica gel, hexane/EtOAc) .
Advanced Questions
Q. How can discrepancies in reported halogen reactivity (Br vs. I) during cross-coupling reactions of this compound be resolved?
- Methodological Answer :
- Competitive Coupling Experiments : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) with arylboronic acids. Track reaction progress via HPLC/GC-MS. Bromine typically reacts faster due to lower bond dissociation energy (~70 kcal/mol for C-Br vs. ~57 kcal/mol for C-I).
- Steric Analysis : Density functional theory (DFT) calculations (B3LYP/6-31G*) model steric hindrance from substituents. Validate with X-ray crystallography if crystals are obtainable .
Q. What computational strategies predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?
- Methodological Answer :
- Electron Density Mapping : Use DFT to calculate electrostatic potential surfaces. The methoxy group’s +M effect activates positions 4 and 6, while halogens direct attack ortho/para.
- Kinetic Studies : Test with nucleophiles (e.g., NH₃, amines) under varying temperatures. Monitor regioselectivity via LC-MS and compare with computational predictions .
Q. How does the steric/electronic environment influence the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation at the pyridine nitrogen increases electrophilicity but risks demethylation (pH < 2).
- Basic Conditions : Methoxy groups may undergo hydrolysis (pH > 10). Conduct stability assays (HPLC at 25°C/40°C) in buffers of varying pH. Store under inert atmosphere (N₂/Ar) at 4°C to minimize degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
